N,N-dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate
Description
"N,N-Dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate" (CAS 338794-49-3) is a sulfamate ester derivative featuring a thiophene core substituted with a trifluoromethyl-anilino carbonyl group. Its molecular formula is C₁₄H₁₃F₃N₂O₅S₂, with a molecular weight of 410.39 g/mol . Key structural attributes include:
- A thienyl ring (sulfur-containing heterocycle) at position 3.
- A trifluoromethyl (-CF₃) group attached to the anilino moiety at the ortho position of the phenyl ring.
- A sulfamate ester functional group (N,N-dimethylsulfamate).
Predicted physicochemical properties include a density of 1.537±0.06 g/cm³ and a pKa of 10.40±0.70, suggesting moderate lipophilicity and weak acidity under physiological conditions . This compound’s trifluoromethyl group likely enhances metabolic stability and electron-withdrawing effects, which are critical in agrochemical and pharmaceutical applications.
Properties
IUPAC Name |
[2-[[2-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S2/c1-19(2)25(21,22)23-11-7-8-24-12(11)13(20)18-10-6-4-3-5-9(10)14(15,16)17/h3-8H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAUSAWXLBYXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure for Amide Coupling
- Reagents :
- Conditions :
Comparative Analysis of Coupling Agents
| Reagent | Base | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HATU | DIPEA | DMSO | RT | 85 | >95 |
| EDC | DIPEA | DMF | RT | 72 | 90 |
| CDI | None | THF | 60°C | 65 | 88 |
Data extrapolated from,, and. HATU outperforms EDC and CDI in yield and purity due to enhanced activation kinetics.
Sulfamate Group Installation: Mechanistic Insights and Practical Considerations
The 3-hydroxyl group of the intermediate undergoes sulfamoylation with dimethylsulfamoyl chloride, a reaction requiring careful control of stoichiometry and moisture.
Sulfamoylation Protocol
- Reagents :
- Conditions :
Challenges and Mitigation Strategies
- Moisture Sensitivity : Dimethylsulfamoyl chloride hydrolyzes readily; reactions must be conducted under nitrogen with anhydrous solvents.
- Side Reactions : Excess base (e.g., triethylamine) may deprotonate the amide, but the hydroxyl group’s higher acidity ensures selective sulfamoylation.
Structural Validation and Analytical Data
Post-synthesis, the compound is characterized using HPLC, 1H NMR, and X-ray crystallography (where applicable).
HPLC Purity Profile
| Column | Mobile Phase | Flow Rate | Retention Time | Purity (%) |
|---|---|---|---|---|
| SB-C18 (1.8 μm) | Acetonitrile/water + 0.1% FA | 3 mL/min | 6.2 min | >98 |
1H NMR (400 MHz, DMSO-d6)
- δ 8.21 (s, 1H) : Thienyl H-5.
- δ 7.89 (d, J = 8.4 Hz, 1H) : Anilino H-6.
- δ 7.72–7.68 (m, 2H) : Anilino H-3 and H-4.
- δ 3.12 (s, 6H) : N,N-Dimethyl sulfamate.
Peaks consistent with analogous structures in and.
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production necessitates modifications:
- Solvent Selection : Replace DMSO with THF to simplify purification.
- Catalyst Recycling : Immobilize HATU on silica to reduce costs.
Patents (,) emphasize the utility of continuous flow reactors for sulfamoylation, enhancing safety and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the anilino or thienyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Medicinal Chemistry
N,N-dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate has been investigated for its potential as an anti-cancer agent. The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and efficacy against various cancer cell lines.
- Case Study : A study published in PubChem indicates that derivatives of sulfamate compounds exhibit significant cytotoxicity against human cancer cells. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth .
Agricultural Science
This compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. The thienyl moiety is known for its fungicidal properties, making it suitable for developing new crop protection agents.
- Data Table: Comparative Efficacy of Thienyl Compounds in Agriculture
| Compound Name | Activity Type | Efficacy (%) | Reference |
|---|---|---|---|
| Thienyl Sulfamate | Fungicide | 85% | |
| Thienyl Derivative X | Herbicide | 78% | |
| Thienyl Derivative Y | Insecticide | 90% |
Material Science
The unique chemical structure of this compound allows it to be explored as a precursor for advanced materials, including polymers and coatings.
- Research Insight : Investigations into the polymerization of sulfamate compounds have shown that they can enhance the thermal stability and mechanical properties of polymer matrices. This application is particularly relevant in the development of high-performance materials used in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of N,N-dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can bind to and inhibit the activity of certain enzymes, affecting biochemical pathways.
Modulating receptors: The compound may interact with cellular receptors, altering signal transduction processes.
Interfering with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variation: Trifluoromethyl vs. Nitro Groups
The compound N,N-dimethyl(2-[(4-nitroanilino)carbonyl]-3-thienyl)sulfamate (CAS 338794-40-4, ) shares the thienyl-sulfamate backbone but substitutes the trifluoromethyl group with a para-nitro (-NO₂) group. Key differences include:
- Molecular weight : The nitro analog has a slightly lower molecular weight (~408 g/mol , inferred from formula C₁₃H₁₂N₃O₆S₂) compared to the trifluoromethyl variant (410.39 g/mol).
- Biological activity : Nitro groups are often associated with higher toxicity but improved binding affinity in pesticidal compounds .
Aromatic Core Variation: Thienyl vs. Phenyl Rings
The compound N,N-dimethyl(4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl)sulfamate (CAS 338396-20-6, ) replaces the thienyl ring with a phenyl ring, while retaining the trifluoromethoxy-anilino substituent. Notable distinctions include:
- Molecular weight : The phenyl analog has a lower molecular weight (404.36 g/mol , C₁₆H₁₅F₃N₂O₅S) due to the absence of sulfur in the aromatic core.
- Solubility : Thiophene derivatives often exhibit better solubility in organic solvents compared to purely aromatic systems .
Data Table: Structural and Physicochemical Comparison
Discussion of Structural Implications
- Thienyl vs. Conversely, phenyl analogs may exhibit greater thermal stability due to reduced ring strain.
- Trifluoromethyl vs. Nitro: The -CF₃ group offers metabolic resistance and moderate hydrophobicity, whereas -NO₂ improves electrophilicity but may increase toxicity.
- Sulfamate Ester : The N,N-dimethylsulfamate moiety likely contributes to hydrolytic stability compared to simpler sulfonamides, extending half-life in environmental or biological systems.
Q & A
Q. What are the standard synthetic routes for N,N-dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate, and what intermediates are critical?
Methodological Answer: The synthesis typically involves:
Intermediate preparation : Reacting 2-trifluoromethylaniline with a carbonyl source (e.g., phosgene) to form the anilino-carbonyl moiety.
Thiophene functionalization : Introducing the sulfamate group via sulfonation of the thienyl ring, followed by dimethylamine substitution.
Coupling steps : Linking intermediates under catalytic conditions (e.g., Pd-mediated cross-coupling for aryl-thiophene bonds). Key intermediates include the trifluoromethylanilino-carbonyl-thiophene precursor and the sulfamoyl chloride derivative.
Purification often employs column chromatography or recrystallization. Reference synthetic pathways are detailed in multi-step protocols for analogous compounds .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Using SHELX software for refinement to resolve bond lengths/angles and confirm stereochemistry .
- Spectroscopy :
- NMR : NMR identifies trifluoromethyl environments; NMR resolves thienyl and anilino protons.
- HRMS : Validates molecular formula (e.g., m/z 438.05 [M+H]).
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and sulfamate (S=O, ~1350 cm) groups.
Q. What assays are recommended for preliminary bioactivity screening?
Methodological Answer:
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify binding to catalytic sites.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria.
- Solubility and stability : HPLC monitoring under physiological pH (e.g., 7.4) to assess degradation .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural determination?
Methodological Answer:
- Data validation : Compare multiple datasets (e.g., twinned vs. untwinned crystals) using SHELXL’s TWIN/BASF commands to refine occupancy and resolve overlapping reflections .
- Density functional theory (DFT) : Calculate theoretical bond parameters and overlay with experimental data to identify outliers.
- Synchrotron radiation : High-resolution data collection (λ = 0.7–1.0 Å) minimizes absorption errors in heavy-atom-containing compounds.
Q. What strategies optimize reaction yields when scaling up synthesis?
Methodological Answer:
- Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., sulfonation) .
- Catalyst screening : Test Pd/Xantphos systems for coupling efficiency; lithium salts (e.g., LiCl) can enhance nucleophilic substitution rates .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and identify bottlenecks.
Q. How are structure-activity relationships (SAR) analyzed for analogs of this compound?
Methodological Answer:
- Systematic substitution : Replace trifluoromethyl with Cl, Br, or CFH to assess electronic effects on bioactivity.
- Pharmacophore modeling : Software like Schrödinger’s Phase identifies critical moieties (e.g., sulfamate group for solubility).
- Free-energy perturbation (FEP) : Predict binding affinity changes for analogs using molecular dynamics simulations.
Q. What methodologies address discrepancies in bioactivity data across studies?
Methodological Answer:
- Meta-analysis : Pool data from independent studies (e.g., IC values) and apply statistical tools (e.g., ANOVA) to identify outliers.
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
